molecular formula C24H19ClN2O4S B11596682 Methyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Methyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11596682
M. Wt: 466.9 g/mol
InChI Key: NNTSMOLRTVXTPK-UHFFFAOYSA-N
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Description

METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and the subsequent functionalization of the molecule. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Scientific Research Applications

METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE include other thiophene derivatives such as suprofen and articaine . These compounds share similar structural features but may differ in their specific biological activities and applications.

Properties

Molecular Formula

C24H19ClN2O4S

Molecular Weight

466.9 g/mol

IUPAC Name

methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C24H19ClN2O4S/c1-13-8-10-15(11-9-13)17-12-32-23(20(17)24(29)30-3)26-22(28)19-14(2)31-27-21(19)16-6-4-5-7-18(16)25/h4-12H,1-3H3,(H,26,28)

InChI Key

NNTSMOLRTVXTPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C

Origin of Product

United States

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